molecular formula C9H7NO B1349099 2-Phenyloxazole CAS No. 20662-88-8

2-Phenyloxazole

Cat. No. B1349099
CAS RN: 20662-88-8
M. Wt: 145.16 g/mol
InChI Key: RQCBPOPQTLHDFC-UHFFFAOYSA-N
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Patent
US08952207B2

Procedure details

FIG. 11 shows the molecular structures of the resultant molecule 2-phenyloxazole when the starting heterocycle is 1,3-oxazole, and its 1H NMR spectrum. 2,5-Diphenyloxazole is also produced in the synthesis. The synthesis of 2-phenyloxazole and 2,5-diphenyloxazole is conducted using copper(I) iodide (19.1 mg, 0.1 mmol), oxazole (69 mg, 1.0 mmol), iodobenzene (612 mg, 3.0 mmol), t-BuOLi (160 mg, 2.0 mmol), and DMF (1.0 mL). After column chromatography (hexanes, then 10% ethyl acetate in hexanes) and preparative HPLC (5% ethyl acetate in hexanes) 15 mg (7%) of a light tan solid (2,5-diphenyloxazole, Rf=0.30 (1/9 ethyl acetate/hexanes)) and 85 mg (59%) of a colorless oil (2-phenyloxazole, Rf=0.27 (1/9 ethyl acetate/hexanes)) are obtained. 1H NMR spectrum for 2-Phenyloxazole (300 MHz, CDCl3): δ7.23 (s, 1H), 7.42-7.49 (m, 3H), 7.71 (s, 1H), 8.01-8.10 (m, 2H). 1H NMR spectrum for 2,5-Diphenyloxazole (300 MHz, CDCl3): δ 7.31-7.38 (m, 1H), 7.40-7.52 (m, 6H), 7.70-7.75 (m, 2H), 8.08-8.15 (m, 2H). Table III, entry 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
heterocycle
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[O:8][CH:9]=[CH:10][N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O1[CH:16]=[CH:15]N=C1>>[C:1]1([C:7]2[O:8][C:9]([C:16]3[CH:15]=[CH:3][CH:2]=[CH:1][CH:6]=3)=[CH:10][N:11]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1OC=CN1
Step Two
Name
heterocycle
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1OC(=CN1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.